molecular formula C6H10ClNO B1443166 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole CAS No. 1311317-47-1

5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Cat. No. B1443166
M. Wt: 147.6 g/mol
InChI Key: YAYKIJQMVFEEPT-UHFFFAOYSA-N
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Description

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .


Synthesis Analysis

A protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Chemical Reactions Analysis

The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .

Scientific Research Applications

1. Chloromethylation of Aromatic Compounds

  • Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
  • Results or Outcomes : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

2. Synthesis of 5-(hydroxy-, chloro-, bromomethyl)furan-2-enones

  • Application Summary : New enones were synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes . The synthesized enones were observed to affect free-radical oxidation in model systems, in particular, to suppress generation of reactive oxygen species .
  • Methods of Application : The synthesis of new enones based on Wittig reactions of 5-HMF and its derivatives (obtained from fructose) with various phosphoranes are reported . The reaction products were isolated by flash chromatography over silica gel .
  • Results or Outcomes : The Wittig reaction formed primarily trans-enones if pure halo-derivatives 5-BMF and 5-CMF were used . An insignificant amount of phosphonium salt precipitated during preparation of 5-(bromomethyl)furan-2-enone .

3. Production of Chloromethane

  • Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
  • Methods of Application : Chloromethane is produced industrially by the chlorination of methane . This process involves the reaction of methane with chlorine gas in the presence of light or a catalyst to produce chloromethane .
  • Results or Outcomes : Chloromethane is used in a variety of applications, including as a refrigerant, a blowing agent for foam packaging, and a propellant in aerosols . It is also used in the production of silicones, agricultural chemicals, and butyl rubber .

4. Synthesis of Hypercrosslinked Polymers

  • Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
  • Methods of Application : HCPs are prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies . The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
  • Results or Outcomes : HCPs have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .

5. Production of Chloromethane

  • Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
  • Methods of Application : Chloromethane is produced industrially by the chlorination of methane . This process involves the reaction of methane with chlorine gas in the presence of light or a catalyst to produce chloromethane .
  • Results or Outcomes : Chloromethane is used in a variety of applications, including as a refrigerant, a blowing agent for foam packaging, and a propellant in aerosols . It is also used in the production of silicones, agricultural chemicals, and butyl rubber .

6. Synthesis of Halogenated Derivatives of HMF

  • Application Summary : The halogenated derivatives of 5-hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .
  • Methods of Application : The synthesis of these halogenated derivatives involves the dehydration of biomass .
  • Results or Outcomes : These halogenated derivatives of HMF have potential applications in various fields, although the specific applications are not detailed in the source .

Safety And Hazards

Safety data sheets provide information on chemical products that help users make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Future Directions

The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed. The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .

properties

IUPAC Name

5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYKIJQMVFEEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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